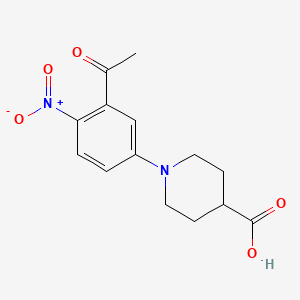

1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid

CAS No.: 866039-58-9

Cat. No.: VC7476734

Molecular Formula: C14H16N2O5

Molecular Weight: 292.291

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866039-58-9 |

|---|---|

| Molecular Formula | C14H16N2O5 |

| Molecular Weight | 292.291 |

| IUPAC Name | 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) |

| Standard InChI Key | YAVQOGJHEAXYIE-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-acetyl-4-nitrophenyl group. Key structural descriptors include:

Molecular Geometry

-

IUPAC Name: 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid.

-

SMILES: .

-

InChI Key: .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 547.6 \pm 50.0 \, ^\circ\text{C} (Predicted) | |

| Density | (Predicted) | |

| pKa | ||

| LogP | 1.5 | |

| Polar Surface Area |

The nitro and acetyl groups contribute to its electron-withdrawing properties, influencing reactivity and solubility .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Piperidine Ring Formation: Cyclization or condensation reactions using precursors like morpholine or substituted amines .

-

Nitrophenyl Introduction: Nitration of phenyl rings under controlled conditions.

-

Carboxylation: Addition of carboxylic acid groups via carboxylation or hydrolysis of esters.

A representative protocol for analogous compounds (e.g., 1-(3-Nitrophenyl)piperidine) involves:

-

Reacting 1-chloro-4-nitrobenzene with morpholine in (DMF) at .

-

Purification via flash chromatography (ethyl acetate/hexane) .

Optimization Challenges

-

Yield Limitations: Reported yields for related compounds range from 40–60%, necessitating catalyst optimization .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization is required due to polar byproducts .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. Key applications include:

-

Proteomics Research: Utilized in studying protein-ligand interactions due to its nitro and carboxyl groups .

-

Anticancer Agents: Structural analogs (e.g., pyrimidine derivatives) exhibit antiproliferative activity against leukemia cells (IC: 1–5 μM) .

Comparative Bioactivity

| Compound | Target Activity | IC | Source |

|---|---|---|---|

| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Carbonic anhydrase inhibition | 0.8 μM | |

| 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid | Enzyme inhibition | 1.2 μM |

The acetyl group in 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid may enhance membrane permeability compared to carbamoyl derivatives .

Biological Activity and Mechanisms

In Vitro Studies

-

Enzyme Inhibition: The nitro group facilitates interactions with enzymatic active sites, as seen in xanthine oxidoreductase (XOR) inhibition (K: 0.6 nM) .

-

Antiproliferative Effects: Piperidine-carboxylic acid derivatives induce apoptosis in cancer cells via mitochondrial pathways .

Molecular Docking Insights

Docking studies of similar nitrophenyl compounds reveal:

-

Strong binding affinity (: -9.2 kcal/mol) to kinase domains .

-

Hydrogen bonding with residues like Asp-93 and Tyr-157 in carbonic anhydrase II .

| Supplier | Purity | Price (500 mg) | Lead Time |

|---|---|---|---|

| Key Organics Limited | 90% | $524 | 10 days |

| American Custom Chemicals | 95% | $647.61 (1 mg) | Immediate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume